2-Amino-4-(4-biphenylyl)thiazole

CAS No.: 2834-79-9

Cat. No.: VC1960658

Molecular Formula: C15H12N2S

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2834-79-9 |

|---|---|

| Molecular Formula | C15H12N2S |

| Molecular Weight | 252.3 g/mol |

| IUPAC Name | 4-(4-phenylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C15H12N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17) |

| Standard InChI Key | HTAUVJPDFDVVHV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N |

Introduction

Chemical Structure and Properties

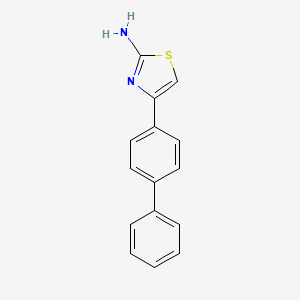

2-Amino-4-(4-biphenylyl)thiazole is a heterocyclic compound containing a thiazole ring with an amino group at position 2 and a biphenyl group at position 4. The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique chemical properties and biological activities.

Molecular Identifiers

Table 1 presents the key molecular identifiers for 2-Amino-4-(4-biphenylyl)thiazole:

| Parameter | Value |

|---|---|

| IUPAC Name | 4-(4-phenylphenyl)-1,3-thiazol-2-amine |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.334 g/mol |

| CAS Registry Number | 2834-79-9 |

| InChI Key | HTAUVJPDFDVVHV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N |

The compound is also known by several other names, including USAF EK-4373, 2-Thiazolamine, 4-[1,1'-biphenyl]-4-yl-, 4-(1,1'-Biphenyl-4-yl)thiazole-2-amine, 2-Amino-4-(4-biphenyl)thiazole, and 2-Amino-4-(p-diphenyl)thiazole .

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-4-(4-biphenylyl)thiazole are as follows:

-

Form: Crystalline solid

-

Color: Typically white to yellow

-

Solubility: Soluble in organic solvents like DMSO, DMF, and ethanol

-

Structure: Contains a thiazole ring with an amino group at position 2 and a biphenyl group at position 4

The thiazole ring in this compound acts as a "hydrogen binding domain" and "two-electron donor system," contributing to its ability to interact with various biological targets .

Synthesis Methods

Several methods have been developed for the synthesis of 2-Amino-4-(4-biphenylyl)thiazole and related thiazole derivatives. The most common methods include the Hantzsch thiazole synthesis and other cyclization reactions.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is particularly notable for synthesizing 2-Amino-4-(4-biphenylyl)thiazole. This method typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. For example:

-

The reaction between 4-biphenylcarboxaldehyde and thiourea in the presence of a base, such as sodium hydroxide, followed by cyclization to form the thiazole ring

-

The use of catalysts like bromine or iodine and appropriate solvents to facilitate cyclization

Other Synthesis Methods

Alternative methods for synthesizing thiazole derivatives, which may be applicable to 2-Amino-4-(4-biphenylyl)thiazole, include:

-

Condensation reactions involving copper, oximes, anhydrides, and potassium thiocyanate

-

Reactions with transition metals combined with vinyl azide and potassium thiocyanate to produce substituted 2-aminothiazoles

-

Microwave-assisted synthesis, where acetophenone is heated with iodine and thiourea in water to produce 2-amino-4-phenyl thiazole derivatives

Biological Activities

2-Amino-4-(4-biphenylyl)thiazole exhibits diverse biological activities, making it a compound of significant interest in medicinal chemistry. Its biological properties include anticancer, antimicrobial, and other activities.

Anticancer Activity

The anticancer activity of 2-Amino-4-(4-biphenylyl)thiazole has been extensively studied. The thiazole ring is integral to many anticancer agents due to its ability to interact with various biological targets.

Mechanism of Action

The compound can inhibit tumor cell proliferation through various mechanisms:

-

Induction of apoptosis in cancer cells

-

Cell cycle arrest

-

Possible inhibition of topoisomerase II, leading to DNA double-strand breaks

Studies have shown significant antiproliferative activity against various cancer cell lines, including:

-

A549 (lung cancer)

-

HeLa (cervical cancer)

-

HT29 (colon cancer)

Structure-Activity Relationship in Anticancer Activity

Research has shown that modifications to the structure of 2-Amino-4-(4-biphenylyl)thiazole can enhance its anticancer activity:

-

Introduction of lipophilic groups significantly improves antiproliferative activity

-

Substitution on the aryl moiety with large lipophilic groups is an important factor affecting activity

-

The biphenyl group enhances lipophilicity and the ability to interact with hydrophobic pockets in biological targets

Antimicrobial Properties

The rise of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents. 2-Amino-4-(4-biphenylyl)thiazole and its derivatives have shown promise in this area.

Antibacterial Activity

Thiazole derivatives, including 2-Amino-4-(4-biphenylyl)thiazole, have been tested against various bacterial strains, demonstrating effective antibacterial properties:

-

Activity against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa

-

Enhanced activity through modifications to the thiazole structure

Antifungal Activity

In addition to antibacterial effects, certain thiazole derivatives exhibit antifungal properties:

-

Effectiveness against fungal infections

-

Compounds with specific substitutions showing activity comparable to fluconazole

Other Biological Activities

Thiazole derivatives, which may include 2-Amino-4-(4-biphenylyl)thiazole, have also been studied for other biological activities:

Research Findings and Case Studies

Several studies have investigated the biological activities and potential applications of 2-Amino-4-(4-biphenylyl)thiazole and related thiazole derivatives. These studies provide insights into the compound's mechanisms of action and potential therapeutic applications.

Zhang et al. Study (2021)

Objective: Evaluate the antiproliferative activity against human cancer cell lines (A549, HeLa, HT29, Karpas299).

Results: Some derivatives exhibited significant antiproliferative activity, especially against glioblastoma U251 and melanoma WM793 cells, with low toxicity to normal cells.

Results: The most successful analog (4d) showed incredible antimicrobial activity and significantly more selectivity than reference medications with very little toxicity to mammalian cells.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of 2-Amino-4-(4-biphenylyl)thiazole. Various structural features contribute to its biological activities.

Key Structural Features Affecting Activity

-

Thiazole Ring: The thiazole ring is essential for biological activity, acting as a "hydrogen binding domain" and "two-electron donor system" .

-

Amino Group: The amino group at position 2 can undergo nucleophilic substitution reactions, particularly with reagents like alkyl halides or acyl chlorides, leading to derivatives with potentially enhanced activities.

-

Biphenyl Group: The biphenyl group at position 4 enhances lipophilicity and the ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from simpler thiazole derivatives and contributes to its diverse biological activities.

Effect of Structural Modifications

Research has shown that specific modifications to the structure of 2-Amino-4-(4-biphenylyl)thiazole can enhance its biological activities:

-

Substitution on the Aryl Moiety: Substitution with large lipophilic groups significantly improves antiproliferative activity against cancer cells .

-

Introduction of Electron-Withdrawing Groups: These modifications can enhance biological activity, particularly anticancer properties.

-

N-Alkylation or N-Acylation: Modification of the amino group through N-alkylation or N-acylation can lead to derivatives with improved bioactivity profiles.

Table 2 summarizes the effects of various structural modifications on the biological activities of 2-Amino-4-(4-biphenylyl)thiazole and related thiazole derivatives:

| Structural Modification | Effect on Biological Activity |

|---|---|

| Large lipophilic groups on aryl moiety | Enhanced antiproliferative activity against cancer cells |

| Electron-withdrawing groups | Improved anticancer properties |

| N-alkylation or N-acylation | Modified bioavailability and activity profiles |

| Modification of thiazole ring | Altered interaction with biological targets |

Applications and Future Directions

The diverse biological activities of 2-Amino-4-(4-biphenylyl)thiazole suggest various potential applications in medicine and research. Future research directions aim to optimize its therapeutic potential.

Future Research Directions

Several areas warrant further research to fully understand and harness the therapeutic potential of 2-Amino-4-(4-biphenylyl)thiazole:

-

In Vivo Studies: Transitioning from in vitro findings to in vivo models to assess therapeutic efficacy and safety profiles.

-

Mechanistic Studies: Understanding the precise mechanisms through which these compounds exert their biological effects to aid in rational drug design and development.

-

Structural Optimization: Further exploration of structure-activity relationships to optimize the therapeutic potential of these compounds.

-

Drug Delivery Systems: Development of effective drug delivery systems to enhance bioavailability and target specificity.

Comparison with Similar Compounds

Comparing 2-Amino-4-(4-biphenylyl)thiazole with similar compounds provides insights into the unique features that contribute to its biological activities.

Comparison with Other Thiazole Derivatives

Table 3 presents a comparison of 2-Amino-4-(4-biphenylyl)thiazole with similar thiazole derivatives:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Biological Activities |

|---|---|---|---|---|

| 2-Amino-4-(4-biphenylyl)thiazole | C₁₅H₁₂N₂S | 252.334 g/mol | Biphenyl group at position 4 | Anticancer, antimicrobial |

| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 g/mol | Phenyl group instead of biphenyl | Similar but potentially less potent |

| 4-Phenylthiazole | C₉H₇NS | 161.22 g/mol | No amino group at position 2 | Different pharmacological properties |

Unique Features of 2-Amino-4-(4-biphenylyl)thiazole

2-Amino-4-(4-biphenylyl)thiazole is unique due to several features:

-

The presence of the biphenyl group, which enhances its lipophilicity

-

The ability to interact with hydrophobic pockets in biological targets

-

The combination of the thiazole ring and biphenyl group, which contributes to its diverse biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume